molecular formula C16H17NO3 B2614071 N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide CAS No. 2034564-10-6

N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide

Cat. No.: B2614071
CAS No.: 2034564-10-6
M. Wt: 271.316
InChI Key: ZMUOZAZHTSDMCG-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide is an organic compound that features a cyclohexene ring bonded to a carboxamide group and a bifuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide can be achieved through a multi-step process. One common method involves the condensation of acetophenone and aromatic aldehydes with acetoacetanilide in ethanol, using 2-hydroxyethylammonium acetate as a basic ionic liquid . This reaction proceeds efficiently at room temperature, yielding the desired product in high yield without the need for column chromatography purification.

Industrial Production Methods

While specific industrial production methods for N-([2,2’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as sodium azide or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with cellular components involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-enecarboxamide derivatives: These compounds share a similar cyclohexene core and exhibit comparable chemical reactivity.

    Bifuran-containing compounds: Compounds with bifuran moieties often display unique electronic properties and biological activities.

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide is unique due to the combination of its cyclohexene and bifuran structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-16(12-5-2-1-3-6-12)17-11-13-8-9-15(20-13)14-7-4-10-19-14/h1-2,4,7-10,12H,3,5-6,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUOZAZHTSDMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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